molecular formula C12H13NO3 B14621416 Butyl 3-isocyanatobenzoate CAS No. 59265-88-2

Butyl 3-isocyanatobenzoate

Cat. No.: B14621416
CAS No.: 59265-88-2
M. Wt: 219.24 g/mol
InChI Key: FUBSHMSABWRESJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 3-isocyanatobenzoate is an organic compound with the molecular formula C12H13NO3. It is part of the isocyanate family, which is characterized by the functional group -N=C=O. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 3-isocyanatobenzoate typically involves the reaction of 3-aminobenzoic acid with butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The general reaction scheme is as follows:

3-aminobenzoic acid+butyl chloroformatebutyl 3-isocyanatobenzoate+HCl\text{3-aminobenzoic acid} + \text{butyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 3-aminobenzoic acid+butyl chloroformate→butyl 3-isocyanatobenzoate+HCl

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Butyl 3-isocyanatobenzoate undergoes several types of chemical reactions, including:

    Oxidation: The isocyanate group can be oxidized to form carbamates.

    Reduction: The compound can be reduced to form amines.

    Substitution: The isocyanate group can react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like methanol (CH3OH) and ammonia (NH3) are commonly used.

Major Products Formed

    Oxidation: Carbamates

    Reduction: Amines

    Substitution: Urethanes and ureas

Scientific Research Applications

Butyl 3-isocyanatobenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibitors and protein modifications.

    Industry: It is used in the production of polymers and coatings due to its reactivity with various nucleophiles.

Mechanism of Action

The mechanism of action of butyl 3-isocyanatobenzoate involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles to form stable covalent bonds. This reactivity is exploited in various applications, such as the formation of urethanes and ureas. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

  • Butyl 2-isocyanatobenzoate
  • Butyl 4-isocyanatobenzoate
  • Phenyl isocyanate

Uniqueness

Butyl 3-isocyanatobenzoate is unique due to the position of the isocyanate group on the benzene ring. This positional isomerism can lead to different reactivity and properties compared to its 2- and 4-isocyanato counterparts. The specific position of the isocyanate group can influence the compound’s reactivity with nucleophiles and its overall stability.

Properties

CAS No.

59265-88-2

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

butyl 3-isocyanatobenzoate

InChI

InChI=1S/C12H13NO3/c1-2-3-7-16-12(15)10-5-4-6-11(8-10)13-9-14/h4-6,8H,2-3,7H2,1H3

InChI Key

FUBSHMSABWRESJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC(=CC=C1)N=C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.